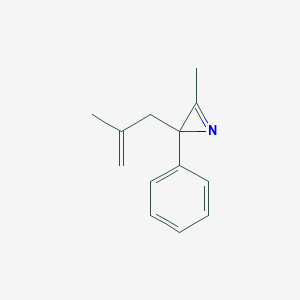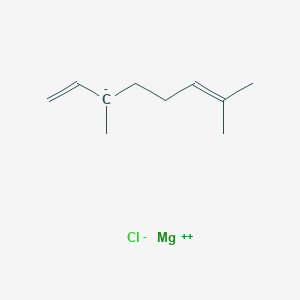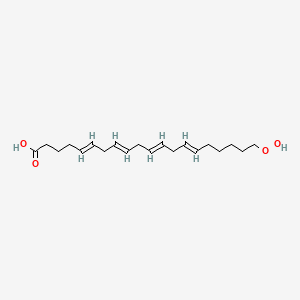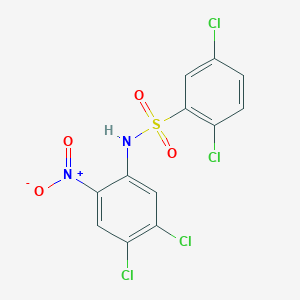
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high reactivity due to ring strain and are of interest in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermal or photochemical decomposition of azido compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azirines may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the potentially hazardous intermediates safely. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms of the azirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azirine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential biological activity and interactions with biomolecules.
Medicine: Explored for their potential as pharmaceutical agents or precursors to active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
2H-Azirine: The parent compound of the azirine family.
3-Methyl-2-phenyl-2H-azirine: A similar compound with a different substituent pattern.
2-(2-Methyl-2-propenyl)-2-phenyl-2H-azirine: Another related compound with a different substitution.
Uniqueness
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on azirine chemistry.
Propiedades
Número CAS |
59175-25-6 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(11(3)14-13)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3 |
Clave InChI |
KUZNIJURFJSSHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC1(CC(=C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)


![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)







